In-Depth Technical Guide to tert-Butyl (9-aminononyl)carbamate
In-Depth Technical Guide to tert-Butyl (9-aminononyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (9-aminononyl)carbamate is a bifunctional organic molecule that has garnered significant interest in the field of drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linear molecule features a terminal primary amine and a carbamate-protected amine, providing a versatile scaffold for the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of conditions and can be readily removed under mild acidic conditions, making it an ideal component in multi-step synthetic routes.[1][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of tert-Butyl (9-aminononyl)carbamate.
Chemical and Physical Properties
tert-Butyl (9-aminononyl)carbamate is characterized by a nine-carbon aliphatic chain, which imparts flexibility and hydrophobicity.[4] At room temperature, it typically presents as a solid or a viscous liquid and exhibits good solubility in organic solvents.[4] Its water solubility is limited due to the hydrophobic nature of the nonyl chain and the tert-butyl group.[4]
Table 1: Chemical and Physical Properties of tert-Butyl (9-aminononyl)carbamate
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₃₀N₂O₂ | [4][5][6] |
| Molecular Weight | 258.40 g/mol | [5][6] |
| CAS Number | 510754-90-2 | [5][6] |
| IUPAC Name | tert-butyl N-(9-aminononyl)carbamate | [5] |
| Synonyms | N-Boc-nonane-1,9-diamine, N1-Boc-nonane-1,9-diamine, tert-Butyl (9-aminonon-1-yl)carbamate | [3][6] |
| Appearance | Solid or viscous liquid | [4] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [4] |
While extensive experimental data is not publicly available, some properties can be estimated through computational models. It is important to note that the chemical and physical properties have not been thoroughly investigated.[7]
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the tert-butyl group (a singlet around 1.4 ppm), the methylene groups of the nonyl chain (a series of multiplets between 1.2 and 3.2 ppm), and the protons of the two amine groups.
-
¹³C NMR: The spectrum would feature signals for the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the nine distinct carbons of the nonyl chain.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the primary amine and the carbamate, the C=O stretching of the carbamate, and the C-H stretching of the aliphatic chain.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the Boc group and cleavage of the alkyl chain.
Experimental Protocols
Synthesis of tert-Butyl (9-aminononyl)carbamate
A common method for the synthesis of tert-Butyl (9-aminononyl)carbamate involves the selective mono-Boc protection of 1,9-diaminononane. A general one-pot procedure for such a reaction is described below. This protocol is based on methods for the selective Boc protection of diamines and should be optimized for this specific substrate.[8]
Materials:
-
1,9-diaminononane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂) as an HCl source
-
Methanol (MeOH)
-
Water
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Ethyl ether
Procedure:
-
Dissolve 1,9-diaminononane in a suitable solvent like methanol.
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of Me₃SiCl or SOCl₂ to form the hydrochloride salt of one of the amine groups in situ.
-
Allow the reaction mixture to warm to room temperature.
-
Add 1 mL of water, followed by the addition of Boc₂O dissolved in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the mixture with water and wash with ethyl ether to remove any di-Boc protected by-product.
-
Adjust the pH of the aqueous layer to >12 with a NaOH solution.
-
Extract the product into dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-Butyl (9-aminononyl)carbamate.
Purification:
The crude product can be purified by silica gel column chromatography.
Use in PROTAC Synthesis
tert-Butyl (9-aminononyl)carbamate serves as a versatile linker in the synthesis of PROTACs.[1][2] The free primary amine can be coupled to a ligand for an E3 ubiquitin ligase, while the Boc-protected amine can be deprotected to allow for the attachment of a warhead that binds to the target protein of interest.
General Protocol for Linker Conjugation:
-
Coupling to E3 Ligase Ligand: The primary amine of tert-Butyl (9-aminononyl)carbamate can be reacted with an activated carboxylic acid derivative (e.g., an NHS ester) of an E3 ligase ligand (e.g., a VHL or CRBN ligand) to form a stable amide bond.
-
Boc Deprotection: The Boc group is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane, to expose the second primary amine.
-
Coupling to Target Protein Ligand: The newly deprotected amine is then coupled to a warhead molecule (a ligand for the target protein) that has been appropriately functionalized with a reactive group, such as an activated carboxylic acid, to complete the synthesis of the PROTAC molecule.
Biological Activity and Signaling Pathways
tert-Butyl (9-aminononyl)carbamate itself is not known to have any intrinsic biological activity. Its function is to act as a linker to connect two functionally distinct moieties in a PROTAC molecule.[9][10] The resulting PROTAC hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.[10][11][12]
PROTAC Mechanism of Action
The mechanism of action for a PROTAC utilizing a linker like tert-Butyl (9-aminononyl)carbamate involves the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[11][13]
-
Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. This results in the formation of a polyubiquitin chain on the POI.[14]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides.[11]
-
PROTAC Recycling: The PROTAC molecule is not consumed in this process and is released to induce the degradation of another molecule of the target protein, acting in a catalytic manner.[11][12]
The signaling pathway ultimately affected by the PROTAC is dependent on the function of the targeted protein. By degrading a specific protein, a PROTAC can modulate any signaling pathway in which that protein is involved. For example, if the target protein is a kinase involved in a cancer-related signaling pathway, its degradation will lead to the downregulation of that pathway.
Visualizations
Logical Workflow for PROTAC Synthesis
Caption: A logical workflow diagram illustrating the key steps in the synthesis of a PROTAC molecule using tert-Butyl (9-aminononyl)carbamate as a linker.
PROTAC Mechanism of Action Signaling Pathway
Caption: A diagram illustrating the catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest via the ubiquitin-proteasome system.
References
- 1. tert-Butyl (9-aminononyl)carbamate, 510754-90-2 | BroadPharm [broadpharm.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. tert-Butyl (9-aminononyl)carbamate | CAS:510754-90-2 | AxisPharm [axispharm.com]
- 4. CAS 510754-90-2: tert-butyl (9-aminononyl)carbamate [cymitquimica.com]
- 5. tert-butyl N-(9-aminononyl)carbamate | C14H30N2O2 | CID 3614320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. capotchem.cn [capotchem.cn]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. njbio.com [njbio.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
